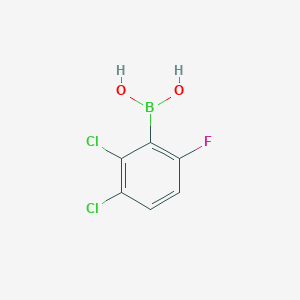
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid
Vue d'ensemble
Description
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid typically involves the bromination of a suitable precursor, followed by the introduction of fluorine atoms. One common method involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 2,3-dibromopropanol in the presence of a catalyst. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a temperature range of 0-25°C to ensure controlled bromination and fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency of the bromination and fluorination processes. Additionally, the use of automated systems for precise control of reaction parameters can improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less halogenated derivatives.
Applications De Recherche Scientifique
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. For example, the compound may inhibit enzyme activity by forming strong interactions with the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: A brominated flame retardant with similar bromine-containing structure.
Tetrabromobisphenol A: Another brominated compound used in flame retardants and electronics.
Hexabromocyclododecane: A brominated flame retardant with a different cyclic structure.
Uniqueness
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid is unique due to the combination of bromine and fluorine atoms on a benzoic acid core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
IUPAC Name |
4-(2,3-dibromopropyl)-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F4O2/c11-2-3(12)1-4-6(13)8(15)5(10(17)18)9(16)7(4)14/h3H,1-2H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXJPXKXPWTMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(=O)O)F)F)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


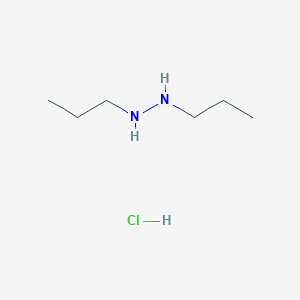

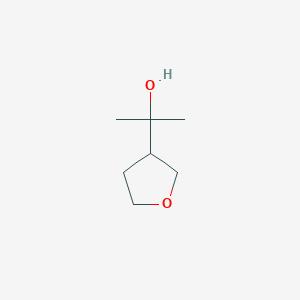

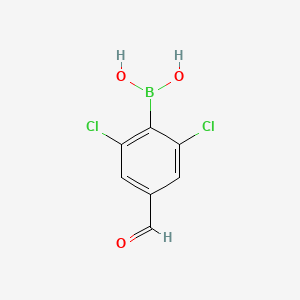
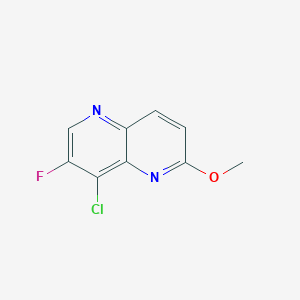

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B1426192.png)
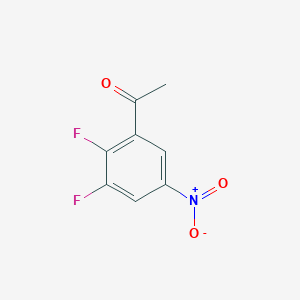

![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)

![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)
